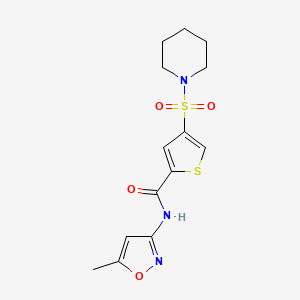

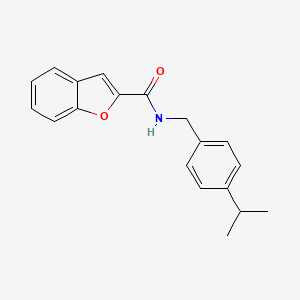

![molecular formula C19H14FNOS B5569519 2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

2-fluoro-N-[2-(phenylthio)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzamides involves several key steps, including the acyl chlorination of fluoro-benzoic acids, followed by coupling and cyclization reactions. For example, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides were synthesized through a process involving acyl chlorination, coupling with aminobenzoic acid, and subsequent cyclization (Yang, 2012). Another study reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating diverse applications in pharmaceutical and agrochemical industries (Wu et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in determining the crystal structure of fluorinated benzamides. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, highlighting its novel class and preliminary herbicidal activity (Li et al., 2008). Similarly, the structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides revealed insights into physicochemical correlations and polymorphism (Mocilac et al., 2012).

Chemical Reactions and Properties

Fluorinated benzamides undergo various chemical reactions, including nucleophilic substitution, which is key to synthesizing fluorinated heterocycles. Studies have explored the reactivity and synthetic applications of N-benzoyl β,β-difluoroenamides and fluoroynamides, leading to nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as crystal packing, are influenced by hydrogen bonds and weak intermolecular interactions. For example, the occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide was attributed to disorder in the crystal structure, highlighting the role of hydrogen bonds and other interactions in packing polymorphism (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides, such as their reactivity and interaction with various substrates, are critical for their applications in synthesis and medicinal chemistry. The synthesis and antimicrobial activity of various fluorinated benzamide derivatives underscore their potential in drug development, with certain compounds showing potent activity against bacterial and fungal strains (Mishra & Chundawat, 2019).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on fluorinated benzamides, including compounds structurally related to 2-fluoro-N-[2-(phenylthio)phenyl]benzamide, has demonstrated their potential in antimicrobial applications. For instance, fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have shown high activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains. The structure-activity relationships proposed from these studies suggest the importance of fluorination in enhancing antimicrobial efficacy (Carmellino et al., 1994).

Synthesis and Spectroscopic Properties

Another area of research focuses on the synthesis and spectroscopic properties of new thiourea derivatives related to fluorinated benzamides. These compounds have shown significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of fluorine atoms has been correlated with enhanced antimicrobial activity, highlighting the potential of these derivatives for further development as novel anti-microbial agents (Limban et al., 2011).

Positron Emission Tomography (PET) Tracers

Fluorinated benzamides have also been explored for their utility in medical imaging, particularly as tracers for positron emission tomography (PET). Studies have involved the preparation of fluorine-18 labeled derivatives for imaging the sigma2 receptor status of solid tumors. These studies are pivotal in the development of diagnostic tools for cancer and have highlighted the role of fluorinated compounds in enhancing the specificity and efficacy of PET tracers (Tu et al., 2007).

Crystal Structure Analysis

Research into the crystal structures of fluorinated benzamides has provided insights into their molecular configurations and the intermolecular interactions that govern their stability and reactivity. For example, studies on dimorphic forms of fluorinated benzamides have analyzed their morphology, crystal structure, and the cooperative interplay of hydrogen bonds and weak intermolecular interactions. These findings contribute to the understanding of the physicochemical properties of fluorinated compounds and their potential applications in various fields (Chopra et al., 2005).

Antitumor Activity

Fluorinated benzamides have been investigated for their antitumor activity, with some derivatives showing marked efficacy against human tumors. The synthesis of benzamide derivatives and their evaluation in preclinical models have suggested a novel mode of action, distinct from traditional antitumor agents. These studies underline the therapeutic potential of fluorinated benzamides in oncology (Saito et al., 1999).

Propiedades

IUPAC Name |

2-fluoro-N-(2-phenylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNOS/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGOEOMMBXUXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

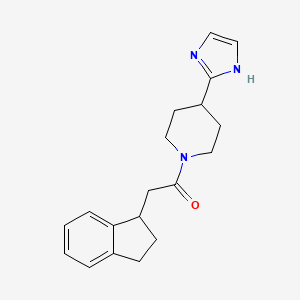

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)